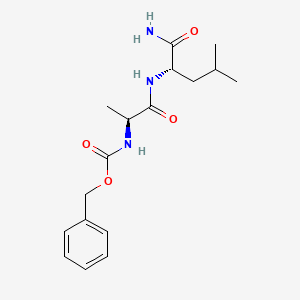
Z-Ala-leu-nh2
Overview
Description
Z-Ala-leu-nh2 is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Catalysis and Peptide Synthesis:
- Z-Ala-Phe and Ala-Leu have been identified as effective activators for pepsin-catalyzed condensation reactions, significantly more effective than other peptides (Silver & James, 1981).
- PST-01 protease from Pseudomonas aeruginosa can catalyze the synthesis of Z-Ala-Leu-NH2 from Z-Ala and L-Leucineamide (Bobe et al., 2004).
- Alcalase 2.4 L FG, a commercial protease, is efficient in the C-terminal amidation of Z-Ala-Phe-NH2, a process vital in peptide amide synthesis (Corici et al., 2011).
Study of Peptide Behavior and Structure:
- Research into the separation of alanylphenylalanine and leucylphenylalanine stereoisomers using β-cyclodextrin and urea has implications for understanding their physiological activity differences (Li & Waldron, 1999).
- Investigation into the solution conformations of peptides containing Z-dehydrophenylalanine, including studies using nuclear Overhauser effect spectroscopy, sheds light on peptide structure and behavior (Uma et al., 2009).
Biophysical Studies:
- Studies on the infrared spectra of the N-acetyl-N′-methylamides of glycine, L-alanine, and L-leucine have provided insights into the flexibility of blocked single residues, supporting conformational energy calculations (Maxfield et al., 1979).
- Vacuum ultraviolet irradiation has been shown to induce dimerization of alanine and cause deamination and decarboxylation reactions in both Ala and Leu films, with implications for understanding amino acid behavior under specific conditions (Tanaka et al., 2008).
Inhibition and Specificity Studies:
- Z-(D)Ala-Leu-Phe-(OCO-2,6-Fl2-Ph) has been identified as a selective time-dependent inhibitor of calpain I, offering insights into enzyme inhibition and specificity (Harris et al., 1995).
- Z-Tyr(I)-Ala-CHN2, a peptidyldiazomethane inhibitor, reacts rapidly with cathepsin L and more slowly with cathepsin B, providing a way to study the subsite specificity of calpain (Crawford et al., 1988).
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQEXKXIZCDGV-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18323-56-3 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



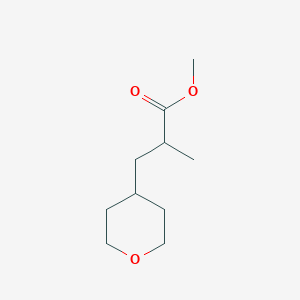

![N,N-Diethyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8130808.png)
![N-[3-Bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-methanesulfonamide](/img/structure/B8130821.png)
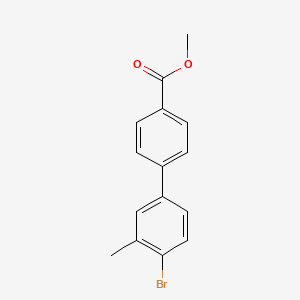
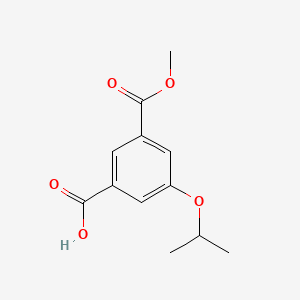
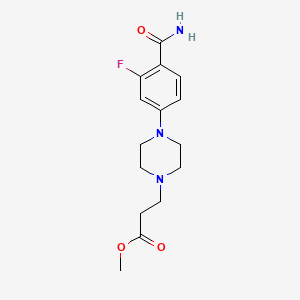
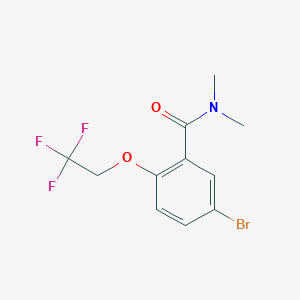
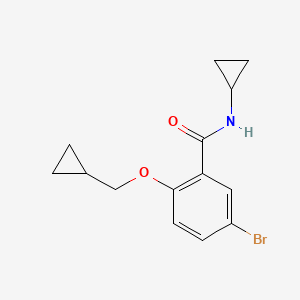
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide](/img/structure/B8130856.png)



